molecular formula C19H21FN2O2 B2418780 1-(4-Fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone CAS No. 483351-61-7

1-(4-Fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone

Cat. No. B2418780
CAS RN: 483351-61-7
M. Wt: 328.387
InChI Key: XKDGUUFJDBKFTQ-UHFFFAOYSA-N
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Description

The compound “1-(4-Fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone” is a chemical compound with a molecular weight of 230.24 . It is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of this compound has been characterized using various techniques. The compound has a molecular weight of 230.24 . Further structural analysis would require more specific data or experimental results.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Overview: 1-(4-Fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone is a key intermediate in the synthesis of several pharmaceutical compounds. Researchers explore its potential as a building block for novel drugs.

Applications:

Insecticidal Research

Overview: Insect ryanodine receptors (RyRs) are promising targets for insecticides. Researchers investigate compounds that interact with RyRs to develop effective pest control agents.

Applications:

Future Directions

Future research could focus on the potential biological activity of this compound. For example, piperazine, a structural motif found in this compound, is part of many important alkaline heterocyclic compounds displaying a broad range of biological activities . Therefore, this compound could potentially be developed for various therapeutic applications.

properties

IUPAC Name

1-(4-fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O2/c1-24-18-8-6-17(7-9-18)22-12-10-21(11-13-22)14-19(23)15-2-4-16(20)5-3-15/h2-9H,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKDGUUFJDBKFTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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